molecular formula C11H18O2 B8546925 2-(3-Methylbutanoyl)cyclohexanone

2-(3-Methylbutanoyl)cyclohexanone

Cat. No.: B8546925
M. Wt: 182.26 g/mol
InChI Key: XXDOKDGDIMZUJO-UHFFFAOYSA-N
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Description

2-(3-Methylbutanoyl)cyclohexanone, also known as 2-isobutyrylcyclohexanone (IUPAC: 2-(2-methylpropanoyl)cyclohexan-1-one), is a substituted cyclohexanone derivative. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . Key physical properties include:

  • Melting point: 38°C
  • Boiling point: 266°C
  • Density: 1.0076 g/mL at 25°C
  • Refractive index: 1.5006 (n²⁰/D) .

This compound features an isobutyryl group (-CO-C(CH₃)₂) at the 2-position of the cyclohexanone ring, which influences its steric and electronic properties, making it distinct from simpler alkyl-substituted cyclohexanones.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(3-methylbutanoyl)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h8-9H,3-7H2,1-2H3

InChI Key

XXDOKDGDIMZUJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of 2-(3-methylbutanoyl)cyclohexanone with structurally related cyclohexanone derivatives is provided below:

Table 1: Physical and Structural Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications/Reactivity
This compound Isobutyryl C₁₀H₁₆O₂ 168.23 266 38 Intermediate in organic synthesis; enolate chemistry
2-Methylcyclohexanone Methyl C₇H₁₀O 112.17 ~162 - Solvent; precursor in caprolactam production
2-Tert-butylcyclohexanone tert-Butyl C₁₀H₁₈O 154.25 62.5 (4 mmHg) - Fragrance industry (e.g., "Verdone")
2-(4-Hydroxybutyl)cyclohexanone 4-Hydroxybutyl C₁₀H₁₈O₂ 170.25 - - Potential precursor for polyesters or drug intermediates
2-(2-Oxo-2-phenylethyl)cyclohexanone Phenacyl C₁₄H₁₆O₂ 216.28 - - Photochemical studies; α,β-unsaturated ketone synthesis
2-(3-Methoxyphenyl)cyclohexanone 3-Methoxyphenyl C₁₃H₁₄O₂ 202.25 - - Pharmacological research (e.g., methoxetamine analogues)

Key Differences and Reactivity Trends

Substituent Effects: Electron-Withdrawing Groups: The isobutyryl group in this compound enhances electrophilicity at the carbonyl carbon, favoring nucleophilic additions (e.g., enolate formation) compared to alkyl-substituted derivatives like 2-methylcyclohexanone . Steric Hindrance: The tert-butyl group in 2-tert-butylcyclohexanone creates significant steric bulk, reducing reactivity in crowded transition states, unlike the linear 4-hydroxybutyl group in 2-(4-hydroxybutyl)cyclohexanone .

Boiling Points: The high boiling point of this compound (266°C) vs. 2-methylcyclohexanone (~162°C) reflects increased molecular weight and dipole interactions due to the polar isobutyryl group .

Pharmacological Relevance: Compounds like 2-(3-methoxyphenyl)cyclohexanone (precursor to methoxetamine) exhibit NMDA receptor antagonism, whereas this compound lacks such bioactivity due to the absence of an amino substituent .

Catalytic Applications: Cyclohexanone derivatives with electron-withdrawing groups (e.g., isobutyryl) are intermediates in condensation reactions for polymer precursors (e.g., caprolactam), while hydroxylated variants may participate in hydrogen-bond-driven self-assembly .

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